Vinyl Bromide vs. Aryl Bromide Carbonylation Capability: Direct Route to α-Arylpropenoic Acid vs. Two-Step Heck–Carbonylation Sequence
The vinyl bromide functionality of 2-(1-bromoethenyl)-6-methoxynaphthalene permits direct Pd-catalyzed carbonylation with CO and water to yield 2-(6-methoxy-2-naphthyl)propenoic acid in a single synthetic operation [1]. In the Hiyama protocol, the vinyl bromide is generated regioselectively from 2-ethynyl-6-methoxynaphthalene (obtained in ~94% yield from the Sonogashira ethynylation of 2-bromo-6-methoxynaphthalene) and carbonylated to the propenoic acid [1]. By contrast, the aryl bromide 2-bromo-6-methoxynaphthalene (CAS 5111-65-9) cannot undergo direct carbonylation to the propenoic acid; it must first be converted to 6-methoxy-2-vinylnaphthalene via Heck reaction with ethylene (TOF > 4000 h⁻¹ reported for NC palladacycle catalysts at 100–140 °C), followed by a separate carbonylation or hydroformylation–oxidation sequence [2][3]. This represents a one-pot carbonylation capability versus a minimum two-reactor sequence, with attendant differences in process mass intensity and catalyst cost.
| Evidence Dimension | Direct Pd-catalyzed carbonylation to α-arylpropenoic acid |
|---|---|
| Target Compound Data | Vinyl bromide undergoes Pd-catalyzed carbonylation to directly yield 2-(6-methoxy-2-naphthyl)propenoic acid (Hiyama route) [1] |
| Comparator Or Baseline | 2-Bromo-6-methoxynaphthalene (aryl bromide) requires Heck coupling with ethylene first (TOF > 4000 h⁻¹), then separate carbonylation [2]; 6-Methoxy-2-vinylnaphthalene requires hydroformylation–oxidation with Rh/dppe catalyst under CO/H₂ [3] |
| Quantified Difference | Single carbonylation step vs. minimum two-step sequence; carbonylation occurs at atmospheric CO pressure in laboratory setting vs. hydroformylation requiring elevated CO/H₂ pressure [1][3] |
| Conditions | Hiyama route: Pd catalyst, CO (1 atm laboratory; 30 bar optimal industrial), H₂O, alkaline hydrolysis [1]; Heck route: Pd catalyst, ethylene (15–458 psig), 87–140 °C [2]; Hydroformylation: Rh(CO)₂(acac)/dppe, CO/H₂ [3] |
Why This Matters
Procurement choice between these intermediates dictates the number of reactors, catalyst systems, and pressure equipment required for the downstream naproxen manufacturing process.
- [1] Hiyama, T.; Wakasa, N.; Ueda, T.; Kusumoto, T. A Facile, Practical Synthesis of 2-(6-Methoxy-2-naphthyl)propenoic Acid. Bull. Chem. Soc. Jpn. 1990, 63 (2), 640–642. DOI: 10.1246/bcsj.63.640. View Source
- [2] Kantam, M. L.; Roy, M.; Roy, S.; Sreedhar, B.; Choudary, B. M. NC Palladacycles in the Heck Arylation of Ethylene: Synthesis, Structure and Their Reactivity. J. Organomet. Chem. 2009, 694 (12), 1891–1897. DOI: 10.1016/j.jorganchem.2008.12.050. View Source
- [3] Bhanage, B. M.; Divekar, S. S.; Deshpande, R. M.; Chaudhari, R. V. Environmentally Benign Catalytic Hydroformylation–Oxidation Route for Naproxen Synthesis. Org. Process Res. Dev. 2000, 4 (5), 342–345. DOI: 10.1021/op9900993. View Source
